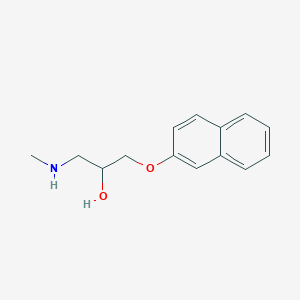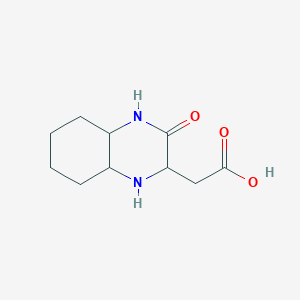
1-Methylamino-3-(naphthalen-2-yloxy)-propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methylamino-3-(naphthalen-2-yloxy)-propan-2-ol is a useful research compound. Its molecular formula is C14H17NO2 and its molecular weight is 231.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Potential
1-Methylamino-3-(naphthalen-2-yloxy)-propan-2-ol and its analogues have been explored for their promising anticancer properties. For instance, a derivative, HUHS1015, induces cell death in various human cancer cell lines, including those from malignant pleural mesothelioma, lung cancer, hepatoma, gastric cancer, colorectal cancer, bladder cancer, prostate cancer, and renal cancer. This compound triggers both necrosis and apoptosis, with its effectiveness varying across different cancer cell types. Its potential in suppressing tumor growth in mice has been compared favorably to existing anticancer drugs, highlighting its promise for cancer therapy (Nishizaki et al., 2014).
Chemosensors for Transition Metal Ions
Derivatives of this compound have been synthesized and characterized for their molecular recognition abilities toward transition metal ions. These ligands show remarkable selectivity towards Cu2+ ions in methanol or methanol–water mixtures, with complexation being accompanied by a color change from orange to intense blue. This selectivity and colorimetric response suggest applications in environmental monitoring and analytical chemistry (Gosavi-Mirkute et al., 2017).
Fluorescent Chemosensors
Another study focused on a Schiff base system bearing two naphthalene groups, demonstrating high selectivity and sensitivity towards Zn2+ ion detection over other metal ions. The fluorescent changes upon the addition of Zn2+ ion and triethylamine were utilized to construct an AND logic gate at the molecular level, suggesting the potential for developing advanced molecular-level devices and sensors (Azadbakht & Keypour, 2012).
Organic Synthesis and Catalysis
The compound and its derivatives have been used in organic synthesis, showing potential as intermediates in the synthesis of complex organic molecules. For example, derivatives have been designed and synthesized for studying their catalytic activity in cyclohexene oxidation, highlighting the versatility of these compounds in synthetic chemistry applications (Aktaş et al., 2013).
Antimicrobial and Antioxidant Activities
Additionally, Zn2+, Cd2+, and UO2(2+) complexes of ligands derived from this compound have demonstrated potent antimicrobial, antioxidant, and antitumor activities. These complexes have shown promising results in vitro against various bacterial strains and cancer cell lines, suggesting their potential in developing new therapeutic agents (Gaber et al., 2018).
Propriétés
IUPAC Name |
1-(methylamino)-3-naphthalen-2-yloxypropan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-15-9-13(16)10-17-14-7-6-11-4-2-3-5-12(11)8-14/h2-8,13,15-16H,9-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLHFHHPIYHTRLK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(COC1=CC2=CC=CC=C2C=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[4-(4-Chloro-phenyl)-2-methyl-thiazol-5-yl]-acetic acid](/img/structure/B1306507.png)









